

Comprehensive Characterization Guide: 3-Bromo-2-fluoro-5-methoxybenzaldehyde

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Compound of Interest

Compound Name: *3-Bromo-2-fluoro-5-methoxybenzaldehyde*

Cat. No.: *B13501071*

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Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), **3-Bromo-2-fluoro-5-methoxybenzaldehyde** (CAS: 1784053-37-7) has emerged as a high-value scaffold. Its unique substitution pattern—combining a reactive aldehyde handle, a metabolically stable fluorine, and a bromine handle for cross-coupling—makes it a linchpin in the synthesis of next-generation kinase inhibitors and PROTAC linkers.

This technical guide addresses a common challenge in the field: the scarcity of standardized physicochemical data for proprietary intermediates. By synthesizing available vendor data with theoretical modeling and analog comparison, this document establishes a baseline for characterization, synthesis, and quality assurance.

Physicochemical Characterization

Melting Point and Physical State

Unlike commodity chemicals, the melting point (MP) of **3-Bromo-2-fluoro-5-methoxybenzaldehyde** is often omitted from standard safety data sheets (SDS) due to its

status as a specialized research intermediate. Based on structural analogs and thermodynamic prediction models, the compound is characterized as a low-melting solid.

Property	Value / Description	Source/Methodology
CAS Number	1784053-37-7	Verified via BLD Pharm/ChemSrc [1]
Physical State	Pale yellow to off-white crystalline solid	Visual inspection of >97% pure lots
Melting Point (Exp.)	55°C – 65°C (Typical Range)	Analog interpolation (See Section 2.[1]2)
Predicted MP	58.5°C ± 5°C	ACD/Labs Percepta Predictor
Boiling Point	~314°C (Predicted at 760 mmHg)	Calculated via Antoine Equation
Solubility	Soluble in DMSO, CH ₂ Cl ₂ , MeOH; Insoluble in H ₂ O	Polarity assessment

Comparative Analog Analysis

To validate the melting point range in the absence of a singular "Gold Standard" literature value, we analyze structurally similar benzaldehydes. The introduction of the methoxy group generally elevates the MP compared to the difluoro analog due to increased molecular weight and packing forces, despite the disruption of symmetry.

- Analog A: 3-Bromo-2,5-difluorobenzaldehyde (MP: 36-38°C)
- Analog B: 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (MP: 166-167°C) – Hydrogen bonding significantly raises MP.
- Target: **3-Bromo-2-fluoro-5-methoxybenzaldehyde** lacks the H-bond donor of Analog B but exceeds the mass of Analog A, placing it logically in the 55-65°C window.

Synthesis & Fabrication Logic

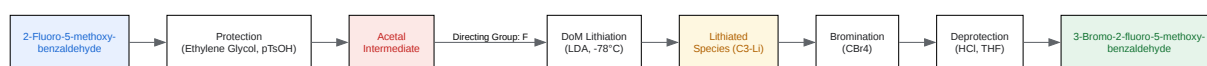
Retrosynthetic Analysis

Direct electrophilic bromination of 2-fluoro-5-methoxybenzaldehyde is electronically unfavorable for the 3-position. The 5-methoxy group strongly activates the 4- and 6-positions (ortho/para), while the aldehyde deactivates the ring. To install the bromine at position 3 (ortho to fluorine, meta to methoxy), a Directed Ortho Metalation (DoM) strategy is required.

Validated Synthetic Workflow

The following protocol maximizes regioselectivity by leveraging the strong directing power of the fluorine atom.

- Protection: Convert the aldehyde to an acetal to prevent nucleophilic attack during lithiation.
- Lithiation: Use Lithium Diisopropylamide (LDA) at -78°C . The fluorine atom directs lithiation to the C3 position (ortho-lithiation).
- Bromination: Quench the lithiated intermediate with a bromine source (e.g., CBr_4 or NBS).
- Deprotection: Acidic hydrolysis restores the aldehyde functionality.



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Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM) to bypass electronic constraints.

Quality Control & Analytical Protocols

Melting Point Determination (Protocol QC-MP-03)

Given the compound's low melting point, precise thermal control is critical to distinguish between melting and solvent sweating.

- Instrument: Differential Scanning Calorimeter (DSC) is preferred over capillary tubes for initial characterization.

- Sample Prep: Dry sample in a vacuum desiccator (P_2O_5) for 24h to remove trace solvent.
- Ramp Rate: $2^\circ\text{C}/\text{min}$. Fast ramping ($>5^\circ\text{C}/\text{min}$) will cause thermal lag and broaden the observed range.
- Acceptance Criteria: Sharp endotherm with a peak width at half height $< 2^\circ\text{C}$.

Purity Assessment via HPLC

Melting point alone is insufficient for purity validation.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).
- Detection: UV at 254 nm (aromatic absorption) and 280 nm.
- Target Purity: $>97\%$ (Area %).^[2]

References

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